2-Bromopropionyl chloride

Peptide Synthesis Process Chemistry Stability Comparison

2-Bromopropionyl chloride (CAS 7148-74-5) is a non-substitutable bifunctional reagent whose dual acid chloride and α-bromo reactivity enables sequential acylations and nucleophilic substitutions in a single intermediate. Substituting with 2-chloropropionyl chloride (lower reactivity, harsher conditions) or 2-bromopropionyl bromide (reduced stability, increased by-products) compromises reaction yields and intermediate integrity. This compound is essential for DGAT1 inhibitor synthesis, cellulose-based ATRP macroinitiators, and Friedel-Crafts resin functionalization. Sourced with ≥98% purity and stringent analytical documentation. Contact us for bulk procurement, custom packaging, and technical support.

Molecular Formula C3H4BrClO
Molecular Weight 171.42 g/mol
CAS No. 7148-74-5
Cat. No. B055836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopropionyl chloride
CAS7148-74-5
Synonyms(±)-2-Bromopropionyl Chloride;  2-Bromopropanoyl Chloride;  2-Bromopropionic Acid Chloride;  2-Bromopropionyl Chloride;  NSC 64455;  α-Bromopropanoyl Chloride;  α-Bromopropionic Acid Chloride;  α-Bromopropionyl Chloride
Molecular FormulaC3H4BrClO
Molecular Weight171.42 g/mol
Structural Identifiers
SMILESCC(C(=O)Cl)Br
InChIInChI=1S/C3H4BrClO/c1-2(4)3(5)6/h2H,1H3
InChIKeyOZGMODDEIHYPRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromopropionyl Chloride (CAS 7148-74-5): A Dual-Function Acylating Agent and ATRP Initiator for Controlled Synthesis


2-Bromopropionyl chloride (CAS 7148-74-5) is a bifunctional acyl halide derivative of propionic acid, possessing both a reactive acid chloride moiety and an α-bromo substituent . This dual functionality enables it to serve as a versatile intermediate in organic synthesis, participating in both nucleophilic acyl substitutions and subsequent nucleophilic substitutions at the α-position . Its primary applications lie in the preparation of pharmaceutical intermediates, such as pyrazinecarboxamide-based DGAT1 inhibitors, and in polymer chemistry as an initiator for atom transfer radical polymerization (ATRP) .

Critical Differentiation: Why 2-Bromopropionyl Chloride Cannot Be Replaced by Common Analogs


Substituting 2-bromopropionyl chloride with structurally similar analogs like 2-chloropropionyl chloride or 2-bromopropionyl bromide often leads to significant changes in reactivity, stability, and reaction outcomes, making generic substitution untenable. The presence of both a reactive acid chloride and an α-bromo group provides a unique balance of reactivity and stability . While the bromo analog may offer higher reactivity in some contexts, it can also lead to reduced intermediate stability and increased by-product formation, as demonstrated in the synthesis of L-alanyl-L-glutamine [1]. Conversely, the chloro analog, while more stable, often requires harsher conditions and may not provide the same level of control in ATRP due to differences in bond dissociation energies [1].

Quantitative Performance Benchmarks: 2-Bromopropionyl Chloride vs. Analogs


Enhanced Intermediate Stability in Peptide Synthesis: 2-Bromopropionyl vs. 2-Chloropropionyl Chloride

In the large-scale synthesis of L-alanyl-L-glutamine, the intermediate D-2-chloropropionyl-L-glutamine exhibited superior stability compared to its bromo analogue, D-2-bromopropionyl-L-glutamine. This increased stability directly impacted the robustness and scalability of the manufacturing process [1]. While the bromo analogue is more reactive, its reduced stability can lead to decomposition and lower yields, necessitating careful handling and limiting its use in large-scale applications.

Peptide Synthesis Process Chemistry Stability Comparison

Controlled Polymer Architecture in ATRP: 2-Bromopropionyl Chloride vs. Conventional Free Radical Polymerization

When used as a macroinitiator in Atom Transfer Radical Polymerization (ATRP), 2-bromopropionyl chloride enables the synthesis of branched polyethylene glycol (PEG) with a significantly reduced cross-linked fraction compared to conventional free radical polymerization. This leads to more defined polymer architectures [1]. Specifically, self-condensing ATRP using a macromonomer initiator derived from 2-bromopropionyl chloride yielded branched PEG with a cross-linked fraction ranging from only 3% to 29% by weight [1].

ATRP Polymer Chemistry Controlled Radical Polymerization

Superior Leaving Group Reactivity: 2-Bromopropionyl Chloride vs. 2-Bromopropanoic Acid

2-Bromopropionyl chloride exhibits significantly higher reactivity compared to its parent acid, 2-bromopropanoic acid. The acid chloride moiety is a much better leaving group than the hydroxyl group of the acid, enabling efficient acylation reactions with nucleophiles under milder conditions . This enhanced reactivity allows 2-bromopropionyl chloride to participate in a wider range of chemical transformations, including Friedel-Crafts acylation and amide bond formation, that are not feasible with the acid under similar conditions .

Organic Synthesis Reactivity Functional Group Interconversion

Optimal Use Cases for 2-Bromopropionyl Chloride Based on Verified Performance


Synthesis of Pyrazinecarboxamide-based DGAT1 Inhibitors

2-Bromopropionyl chloride is a key reagent in the preparation of pyrazinecarboxamide-based inhibitors of diacylglycerol acyltransferase 1 (DGAT1) . Its dual functionality allows for the efficient introduction of the 2-bromopropionyl group onto the pyrazinecarboxamide core, a critical step in generating potent and selective DGAT1 inhibitors. The reactivity of the acid chloride ensures high yields in the acylation step, while the α-bromo group can be further elaborated or retained for binding interactions. This application is supported by multiple vendor datasheets and research publications .

Fabrication of Cellulose-Based Macroinitiators for Homogeneous ATRP

2-Bromopropionyl chloride is used to synthesize cellulose macroinitiators for homogeneous Atom Transfer Radical Polymerization (ATRP) . By reacting with the hydroxyl groups on cellulose, it introduces α-bromoester moieties that serve as initiation sites for controlled radical polymerization. This allows for the growth of well-defined polymer chains from the cellulose backbone, enabling the creation of novel cellulose-based materials with tailored properties. This application is well-documented in the literature and by chemical suppliers .

Synthesis of 2-Aminopropionyl Polystyrene Resin via Friedel-Crafts Reaction

2-Bromopropionyl chloride serves as an electrophile in the Friedel-Crafts acylation of polystyrene resins, leading to the formation of 2-bromopropionyl polystyrene resin . This resin can then be converted to the corresponding 2-aminopropionyl polystyrene resin, a valuable support for solid-phase peptide synthesis and other applications. The high reactivity of the acid chloride is essential for achieving high loading levels on the resin, a key parameter for solid-phase synthesis efficiency .

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